4-Chloro-3-hydroxybutyronitrile

Green chemistry Biocatalysis Process safety

4-Chloro-3-hydroxybutyronitrile (C4H6ClNO, MW 119.55) is a β-hydroxy nitrile containing both a nitrile and a secondary hydroxyl group with a chlorine substituent at the terminal position. This compound exists as a racemic mixture and as two enantiomers—(R)-4-chloro-3-hydroxybutyronitrile (CAS 84367-31-7) and (S)-4-chloro-3-hydroxybutyronitrile (CAS 127913-44-4)—each with distinct optical rotation values.

Molecular Formula C4H6ClNO
Molecular Weight 119.55 g/mol
CAS No. 105-33-9
Cat. No. B093200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-hydroxybutyronitrile
CAS105-33-9
Molecular FormulaC4H6ClNO
Molecular Weight119.55 g/mol
Structural Identifiers
SMILESC(C#N)C(CCl)O
InChIInChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2
InChIKeyLHBPNZDUNCZWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-hydroxybutyronitrile CAS 105-33-9: Industrial Chiral Building Block Properties and Baseline Procurement Considerations


4-Chloro-3-hydroxybutyronitrile (C4H6ClNO, MW 119.55) is a β-hydroxy nitrile containing both a nitrile and a secondary hydroxyl group with a chlorine substituent at the terminal position. This compound exists as a racemic mixture and as two enantiomers—(R)-4-chloro-3-hydroxybutyronitrile (CAS 84367-31-7) and (S)-4-chloro-3-hydroxybutyronitrile (CAS 127913-44-4)—each with distinct optical rotation values . The compound is synthesized industrially via reaction of epichlorohydrin with potassium cyanide under controlled pH conditions, achieving yields up to 92% with chemical purity of 96.7% [1]. Its primary utility lies in serving as a versatile chiral building block for the synthesis of high-value pharmaceuticals including atorvastatin (Lipitor®) and L-carnitine, where the defined stereochemistry at the C3 hydroxyl position is essential for downstream synthetic transformations [2].

4-Chloro-3-hydroxybutyronitrile Procurement Risk Analysis: Why Generic β-Hydroxy Nitrile Substitution Leads to Process Failure


Generic substitution of 4-chloro-3-hydroxybutyronitrile with structurally related β-hydroxy nitriles—such as 3-hydroxybutyronitrile (lacking the chloro substituent), 4-bromo-3-hydroxybutyronitrile (differing halogen), or 4-chloro-3-hydroxybutyrate esters (differing functional group)—is not chemically or procedurally viable without full revalidation of downstream synthetic pathways. The 4-chloro substituent is essential for subsequent nucleophilic substitution and cyclization reactions in pharmaceutical syntheses, including the formation of the atorvastatin side chain and L-carnitine [1]. Furthermore, the enantiomeric purity requirement is stringent: atorvastatin synthesis specifically demands the (S)-enantiomer, and substitution with racemic material or the incorrect enantiomer introduces impurities that require costly separation or result in off-specification final products . Substrate-specific enzyme systems—including halohydrin dehalogenase HheC from Agrobacterium radiobacter AD1 and the variant W249F—have been optimized specifically for this chloro-substituted scaffold, and these biocatalytic processes do not directly transfer to bromo- or unsubstituted analogs without extensive re-engineering [2].

4-Chloro-3-hydroxybutyronitrile Quantitative Differentiation Evidence: Head-to-Head Data Against Alternative Synthetic Routes and Competing Chiral Building Blocks


Cyanide-Free Biocatalytic Route vs Traditional KCN Synthesis: Eliminating 100% of Highly Toxic Cyanide Reagent in 4-Chloro-3-hydroxybutyronitrile Production

A cyanide-free biocatalytic process using aldoxime dehydratase (OxdA-L318I mutant) produces (R)-4-chloro-3-hydroxybutyronitrile from allyl chloride-derived (±)-5-(chloromethyl)-4,5-dihydroisoxazole, achieving 90% ee and 39% isolated yield for the (R)-enantiomer, with the complementary (S)-enantiomer obtained at 99% ee and 88% isolated yield. In contrast, the traditional industrial method relies on potassium cyanide with epichlorohydrin, requiring handling of highly toxic cyanide salts at multi-kilogram scale with associated safety infrastructure costs [1]. The OxdA-L318I mutant exhibits an enantiomeric ratio (E=68), a 6-fold improvement over wild-type enzyme (E=11) [2].

Green chemistry Biocatalysis Process safety Atorvastatin intermediate

(S)-4-Chloro-3-hydroxybutyronitrile Enzymatic Production: W249F Mutant Delivers 86% Yield with 97.5% ee vs Wild-Type HheC Modest Performance

In the one-step biocatalytic production of (S)-4-chloro-3-hydroxybutyronitrile from prochiral 1,3-dichloro-2-propanol (1,3-DCP), wild-type halohydrin dehalogenase HheC produced low ee and low yield at substrate concentrations of 10 g/L. Directed evolution identified variant W249F, which achieved 86% yield and 97.5% ee in 1 hour at 10 g/L 1,3-DCP loading—a performance level sufficient for industrial process consideration [1]. Using (R,S)-epichlorohydrin as substrate gave only modest enantiomeric excess, demonstrating that substrate selection (1,3-DCP over ECH) is critical for stereochemical outcome [2].

Directed evolution Enantioselectivity Halohydrin dehalogenase Atorvastatin

(R)-4-Chloro-3-hydroxybutyronitrile Production: Triple Mutant HheB Achieves 98.5% Enantioselectivity—Highest Ever Reported

A triple mutant of B-type halohydrin hydrogen-halide-lyase (HheB) from Corynebacterium sp. N-1074, engineered via structure-based site-directed mutagenesis and random mutagenesis, exhibited 98.5% enantioselectivity toward (R)-4-chloro-3-hydroxybutyronitrile production—the highest enantioselectivity ever reported for this enzymatic transformation [1]. The mutant achieved approximately two-fold higher yield compared to the wild-type enzyme, with the structural basis elucidated through comparative crystal structure analysis of mutant HheB and wild-type enzyme in complex with substrate analogues [2].

Enzyme engineering Halohydrin lyase Structure-guided mutagenesis Chiral resolution

Lipase-Catalyzed DKR of β-Hydroxy Nitriles: 4-Chloro-3-hydroxybutyronitrile Converts to Chiral β-Hydroxy Acids and γ-Amino Alcohols

Chemoenzymatic dynamic kinetic resolution (DKR) of β-hydroxy nitriles including 4-chloro-3-hydroxybutyronitrile using Candida antarctica lipase B (CALB) and a ruthenium catalyst produces the corresponding acetates in good yield and high enantioselectivity . The ruthenium catalyst and enzyme can be recycled when used in separate reactions. Critically, the resulting chiral β-hydroxy acid derivatives and γ-amino alcohols derived from 4-chloro-3-hydroxybutyronitrile were also used to establish the correct absolute configuration of the parent compound—a fundamental stereochemical validation that unsubstituted 3-hydroxybutyronitrile cannot provide due to different hydrogen-bonding and steric profiles .

Dynamic kinetic resolution Lipase catalysis Chiral pool expansion γ-Amino alcohols

R-Stereoselective Amidase Pathway Converts 4-Chloro-3-hydroxybutyronitrile to 4-Chloro-3-hydroxybutyric Acid for Atorvastatin Ester Synthesis

Rhodococcus erythropolis strain No. 7, isolated from soil, stereoselectively converts 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid via sequential action of nitrile hydratase and amidase [1]. This transformation yields ethyl (S)-4-chloro-3-hydroxybutyrate—a direct intermediate for atorvastatin synthesis [2]. While quantitative enantioselectivity values for this specific amidase were not reported in the abstracted data, the existence of a dedicated microbial pathway for this specific chloro-substituted nitrile underscores its unique recognition by natural enzyme systems compared to unsubstituted or bromo-analogs. The corresponding amidase gene was cloned and expressed in E. coli, enabling scalable production of the active enzyme [1].

Nitrile hydratase Amidase Rhodococcus erythropolis Atorvastatin

4-Chloro-3-hydroxybutyronitrile Application Scenarios: Evidence-Backed Procurement Use Cases in Pharmaceutical and Fine Chemical Manufacturing


Atorvastatin (Lipitor®) Side Chain Synthesis—(S)-Enantiomer Required

Atorvastatin calcium, a leading cholesterol-lowering drug, requires (S)-4-chloro-3-hydroxybutyronitrile as the chiral building block for its side chain construction . The W249F mutant of halohydrin dehalogenase HheC enables one-step biocatalytic production of (S)-CHBN from prochiral 1,3-DCP with 86% yield and 97.5% ee [1]. For manufacturers scaling atorvastatin production, procurement of (S)-CHBN meeting ≥97% ee specification directly reduces purification burden and improves overall process yield. The cyanide-free biocatalytic route via aldoxime dehydratase OxdA-L318I offers an alternative production method that eliminates cyanide handling, suitable for facilities with restricted hazardous material permits [2].

L-Carnitine Synthesis—(R)-Enantiomer Route

L-Carnitine (vitamin BT), a critical nutrient for fatty acid metabolism, is synthesized from (R)-4-chloro-3-hydroxybutyronitrile as the chiral starting material [2]. The triple mutant HheB enzyme achieves 98.5% enantioselectivity—the highest ever reported—producing (R)-CHBN with approximately two-fold yield over wild-type enzyme [3]. For L-carnitine manufacturers, procurement of high-enantiopurity (R)-CHBN ensures that the stereochemical integrity is maintained through subsequent synthetic steps, minimizing the formation of D-carnitine impurities that lack biological activity.

Chiral β-Hydroxy Acid and γ-Amino Alcohol Library Synthesis—Research and Development

Academic and pharmaceutical research groups requiring diverse chiral building blocks for medicinal chemistry programs can utilize 4-chloro-3-hydroxybutyronitrile as a versatile starting material. The CALB/Ru-catalyzed dynamic kinetic resolution converts this β-hydroxy nitrile to chiral β-hydroxy acids and γ-amino alcohols with good yield and high enantioselectivity . The chloro substituent provides a synthetic handle for further functionalization via nucleophilic substitution, enabling access to a broader chemical space compared to unsubstituted 3-hydroxybutyronitrile . This positions 4-chloro-3-hydroxybutyronitrile as the preferred procurement choice for laboratories synthesizing chiral amine and alcohol libraries.

Rosuvastatin (Crestor®) Intermediate Production

Rosuvastatin calcium, another leading statin drug, also utilizes (S)-4-chloro-3-hydroxybutyronitrile as a chiral pharmaceutical intermediate in its synthesis . The compound's established role in multiple blockbuster statin drugs creates sustained procurement demand across generic pharmaceutical manufacturers. The availability of complementary enantiomers (both (R)- and (S)-CHBN) via the cyanide-free OxdA platform [2] provides procurement flexibility, allowing manufacturers to source either enantiomer from a common, safer production route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-hydroxybutyronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.